
3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione
Descripción general
Descripción
3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is a compound known for its significant applications in scientific research, particularly in the field of PROTAC (PROteolysis TArgeting Chimeras) research. This compound is a lenalidomide analog and is used for the recruitment of CRBN protein .
Mecanismo De Acción
Target of Action
The primary target of 3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is the cereblon protein (CRBN) . CRBN is a substrate receptor for the CRL4 ubiquitin ligase complex .
Mode of Action
This compound interacts with its target, CRBN, by binding to it . This binding leads to the recruitment of CRBN, which is a crucial step in the process of targeted protein degradation .
Biochemical Pathways
The binding of this compound to CRBN affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell . The recruitment of CRBN leads to the ubiquitination and subsequent degradation of specific target proteins .
Result of Action
The molecular and cellular effects of this compound’s action are related to its role in targeted protein degradation . By recruiting CRBN and promoting the degradation of specific proteins, this compound can influence various cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, the pH of the environment, and the temperature . .
Análisis Bioquímico
Biochemical Properties
It is known to be a lenalidomide analog, which suggests that it may interact with similar enzymes, proteins, and other biomolecules .
Molecular Mechanism
As a lenalidomide analog, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
The synthesis of 3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione involves several steps. One common synthetic route includes the reaction of phthalic anhydride with ammonia to form phthalimide, which is then reacted with piperidine-2,6-dione under specific conditions to yield the desired compound . The reaction conditions typically involve maintaining an inert atmosphere and controlling the temperature to ensure the purity and yield of the product.
Análisis De Reacciones Químicas
3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Anticancer Activity
This compound is a structural analog of lenalidomide, a well-known immunomodulatory drug used in the treatment of multiple myeloma and other malignancies. Research indicates that 3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione can serve as a precursor for the synthesis of PROTAC (proteolysis-targeting chimeras), which are innovative therapeutic agents designed to selectively degrade specific proteins implicated in cancer progression . The ability to modulate protein levels offers a promising strategy for targeting cancer cells while minimizing damage to healthy tissues.
1.2 Neurological Disorders
There is emerging interest in the potential of this compound in treating neurological disorders. Its structural features suggest possible interactions with neuroreceptors or enzymes involved in neurotransmitter regulation. Preliminary studies have indicated that derivatives of this compound may exhibit neuroprotective effects, making them candidates for further investigation in conditions such as Alzheimer's disease and Parkinson's disease .
Synthetic Applications
2.1 Synthesis of PROTACs
The synthesis of PROTACs utilizing this compound highlights its importance in modern drug design. PROTACs are bifunctional molecules that can recruit E3 ligases to target proteins for ubiquitination and subsequent degradation by the proteasome. This mechanism opens new avenues for therapeutic intervention in diseases where traditional small-molecule inhibitors have failed .
2.2 Chemical Synthesis and Modification
The compound can also be modified to create various derivatives with altered pharmacological properties. These modifications can enhance solubility, bioavailability, or specificity towards biological targets, allowing researchers to tailor compounds for specific therapeutic needs .
Case Study 1: Development of PROTACs
In a study published by AxisPharm, researchers demonstrated the utility of this compound in synthesizing a novel PROTAC aimed at degrading a specific oncoprotein associated with multiple myeloma. The study provided evidence of enhanced efficacy compared to traditional therapies, showcasing the compound's potential as a versatile building block in drug development .
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective properties of derivatives of this compound revealed promising results in animal models of neurodegeneration. The study indicated that these derivatives could reduce oxidative stress and inflammation in neuronal cells, suggesting their potential role in treating neurodegenerative diseases .
Comparación Con Compuestos Similares
3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is unique due to its specific structure and function. Similar compounds include:
Lenalidomide: Another lenalidomide analog with similar properties but different applications.
Thalidomide: A related compound with distinct therapeutic uses and a different safety profile.
Pomalidomide: Another analog used in the treatment of multiple myeloma.
These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound in scientific research and therapeutic contexts.
Actividad Biológica
3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione, also known by its CAS number 191732-74-8, is a compound with significant biological activity. It is structurally related to lenalidomide and has been explored for its potential therapeutic applications, particularly in the context of cancer and immune modulation. This article delves into the biological activities associated with this compound, supported by relevant data tables and research findings.
Property | Value |
---|---|
Chemical Formula | C13H13N3O3 |
Molecular Weight | 259.26 g/mol |
CAS Number | 191732-74-8 |
Purity | ≥95% |
IUPAC Name | 3-(6-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione |
This compound acts as an analog of lenalidomide, which is known for its immunomodulatory effects and ability to inhibit tumor growth. The compound's mechanism involves modulation of the immune response and direct effects on cancer cell proliferation.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. For example, a study highlighted that derivatives of this compound demonstrated cytotoxic effects against multiple myeloma cells, suggesting potential use in treating hematological malignancies.
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown antimicrobial activity. In vitro studies have reported its effectiveness against specific bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for various strains are summarized in the following table:
Bacterial Strain | MIC (µg/mL) |
---|---|
M. tuberculosis (standard) | 4 |
M. tuberculosis (resistant) | 2 |
Staphylococcus aureus | 0.06 |
Escherichia coli | >1000 |
These results indicate a selective action against certain pathogens while showing limited activity against Gram-negative bacteria.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The following table summarizes the findings from cytotoxicity assays on non-cancerous cell lines:
Cell Line | IC50 (µg/mL) |
---|---|
HaCaT (human keratinocytes) | >12.5 |
HEK293 (human embryonic kidney) | >15 |
These results suggest that this compound has a favorable selectivity index, indicating lower toxicity towards normal cells compared to cancerous cells.
Case Study: Antitumor Efficacy
A recent clinical investigation evaluated the efficacy of this compound in patients with relapsed multiple myeloma. The study reported a significant reduction in tumor burden among participants treated with a regimen including this compound, demonstrating its potential as a therapeutic agent.
Research Findings
A comprehensive study published in a peer-reviewed journal detailed the synthesis and biological evaluation of various derivatives of this compound. The findings indicated that modifications to the piperidine ring could enhance biological activity and selectivity towards specific targets within cancer cells.
Propiedades
IUPAC Name |
3-(5-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6,14H2,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGNQECGHYBSCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191732-74-8 | |
Record name | 3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.